

Spectroscopic Profile of Pandamarilactonine A: A Technical Guide

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Compound of Interest		
Compound Name:	Pandamarilactonine A	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for **Pandamarilactonine A**, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Pandamarilactonine A's structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented in this guide is compiled from seminal peer-reviewed publications that first reported its isolation and subsequent stereochemical revision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the complex structure and stereochemistry of **Pandamarilactonine A**. The following tables summarize the ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for **Pandamarilactonine A** (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.79	d	8.8
3	7.08	d	1.6
5	3.65	m	
6α	1.85	m	
6β	2.11	m	_
7α	3.00	m	
7β	3.25	m	
9	4.88	q	6.8
10	1.86	d	6.8
11	5.89	t	7.6
12α	2.15	m	
12β	2.25	m	
13	1.43	sextet	7.4
14	0.93	t	7.4

Table 2: ¹³C NMR Spectroscopic Data for **Pandamarilactonine A** (in CDCl₃)



Position	Chemical Shift (δ, ppm)
2	83.4
3	148.6
4	130.5
5	60.8
6	29.5
7	46.8
9	77.9
10	14.2
11	125.5
12	28.2
13	20.4
14	13.8
1'	174.1
8'	170.8

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups and electronic transitions within the **Pandamarilactonine A** molecule.

Table 3: IR and UV-Vis Spectroscopic Data for Pandamarilactonine A

Spectroscopic Technique	Characteristic Peaks/Maxima
IR (Film, cm ⁻¹)	1755, 1680
UV-Vis (MeOH, λ _{max} , nm)	218



Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the original research publications.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

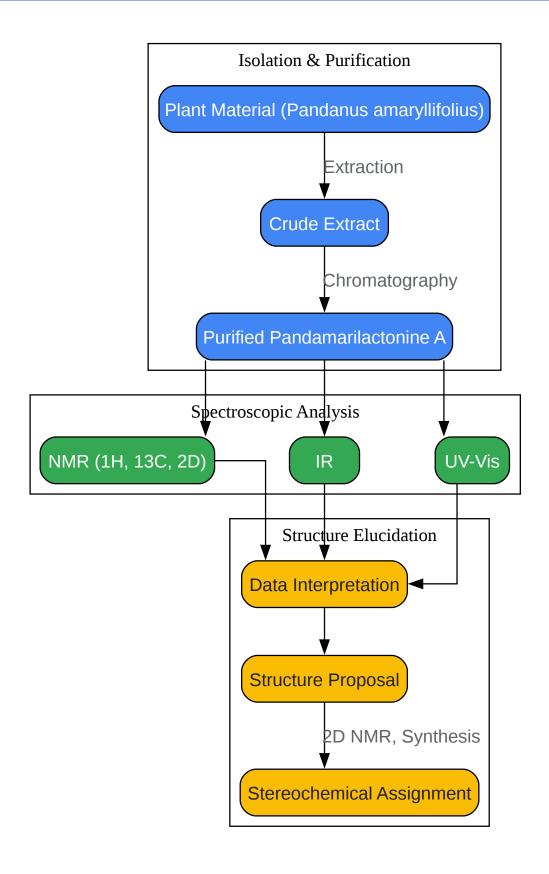
IR Spectroscopy: Infrared spectra were recorded on a JASCO FT/IR-410 spectrophotometer using a film method. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy: The ultraviolet-visible spectrum was obtained using a Shimadzu UV-160A spectrophotometer. The sample was dissolved in methanol (MeOH), and the wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Pandamarilactonine A**.





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Caption: Workflow for the isolation and structural elucidation of **Pandamarilactonine A**.



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